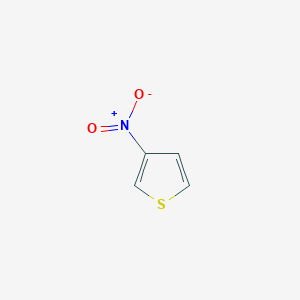

3-Nitrothiophene

描述

属性

IUPAC Name |

3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-5(7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPCFXFCVTUAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231621 | |

| Record name | Thiophene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-84-4 | |

| Record name | 3-Nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrothiophene is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group on the thiophene ring, govern its reactivity and make it a versatile precursor for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols for its key transformations and a summary of its spectroscopic data. The content is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

Chemical Properties of this compound

This compound is a crystalline solid that is sparingly soluble in non-polar solvents and more soluble in polar organic solvents. A summary of its key physical and spectroscopic properties is presented below.

Physical Properties

The physical characteristics of this compound are summarized in Table 1. It is a relatively stable compound but can be sensitive to light.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NO₂S | [1][2] |

| Molecular Weight | 129.14 g/mol | [1][2] |

| Melting Point | 74-75 °C | [3] |

| Boiling Point | 224-225 °C | [4] |

| Density | Data not readily available | |

| Solubility | Less soluble than 2-nitrothiophene. Soluble in ethanol, ether, and benzene.[4] Miscible with DMSO and DMF. | [4] |

| Appearance | Pale yellow crystals | [4] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for the three protons and four carbons of the thiophene ring. The electron-withdrawing nitro group significantly influences the chemical shifts, particularly of the adjacent protons and carbons. For comparison, the experimental data for the structurally similar 3-Nitro-N-phenylthiophen-2-amine is provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectral Data for 3-Nitro-N-phenylthiophen-2-amine [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 9.77 | s | - | NH |

| 7.42 | d | 5.8 | H-5 (Thiophene) | |

| 7.37 | t | 7.9 | H-meta (Phenyl) | |

| 7.23 | d | 7.9 | H-ortho (Phenyl) | |

| 7.18 | t | 7.4 | H-para (Phenyl) | |

| 6.55 | d | 5.8 | H-4 (Thiophene) | |

| ¹³C NMR | 151.7 | - | - | C2 (Thiophene) |

| 140.2 | - | - | C-ipso (Phenyl) | |

| 132.8 | - | - | C3 (Thiophene) | |

| 129.2 | - | - | C-meta (Phenyl) | |

| 124.4 | - | - | C-para (Phenyl) | |

| 121.7 | - | - | C5 (Thiophene) | |

| 119.8 | - | - | C-ortho (Phenyl) | |

| 110.1 | - | - | C4 (Thiophene) |

Note: The chemical shifts for this compound itself will differ due to the absence of the N-phenylamino group at the 2-position.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group and the thiophene ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| NO₂ | ~1530 | Asymmetric stretch |

| NO₂ | ~1350 | Symmetric stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Aromatic C=C | 1600-1400 | Stretch |

| C-S | ~700 | Stretch |

1.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 129. Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 83) and NO (m/z 99).

Synthesis of this compound

The most common method for the synthesis of nitrothiophenes is the direct nitration of thiophene. This reaction typically yields a mixture of 2-nitrothiophene and this compound, with the 2-isomer being the major product. The separation of these isomers can be challenging but is achievable through methods like fractional crystallization or chromatography.[1][4]

Experimental Protocol: Nitration of Thiophene

This protocol is adapted from Organic Syntheses.[4]

Materials:

-

Thiophene

-

Acetic anhydride

-

Fuming nitric acid (sp. gr. 1.51)

-

Glacial acetic acid

-

Ice

-

Petroleum ether (b.p. 20–40°)

Procedure:

-

Prepare a solution of thiophene (1 mole) in acetic anhydride (340 mL).

-

Separately, prepare a solution of fuming nitric acid (1.2 moles) in glacial acetic acid (600 mL), ensuring to add the nitric acid to the acetic acid with cooling.

-

Divide both solutions into two equal parts.

-

To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add one-half of the nitric acid solution and cool to 10 °C.

-

With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature.

-

After the addition is complete, cool the mixture back to 10 °C and add the remaining nitric acid solution.

-

Continue the dropwise addition of the remaining thiophene solution.

-

Allow the reaction mixture to stand at room temperature for two hours.

-

Pour the mixture onto an equal weight of crushed ice with vigorous shaking to precipitate the crude nitrothiophene mixture as pale yellow crystals.

-

Collect the crystals by filtration, wash with ice water, and dry.

-

The crude product can be purified and the isomers separated by repeated crystallization from petroleum ether. This compound, being less soluble, will crystallize out more readily.[1]

Reactivity of this compound

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group makes the thiophene ring electron-deficient and thus susceptible to attack by nucleophiles. This is a key reaction for the functionalization of this compound. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

3.1.1. Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

While a specific protocol for the reaction of this compound with sodium methoxide was not found, a general procedure for the reaction of a similar substrate, 2-chloro-3,5-dinitrothiophene, with a nucleophile is provided below as a representative example.

Materials:

-

2-Chloro-3,5-dinitrothiophene

-

Sodium methoxide

-

Methanol

Procedure:

-

Dissolve 2-chloro-3,5-dinitrothiophene in methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol to the flask.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding the versatile intermediate 3-aminothiophene. This transformation is crucial for introducing a nucleophilic site on the thiophene ring. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.

3.2.1. Experimental Protocol: Reduction with Stannous Chloride

This protocol is adapted from procedures for the reduction of aromatic nitro compounds.[5]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (5.0 eq).

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Basify the mixture with a concentrated sodium hydroxide solution to precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-aminothiophene.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Therefore, electrophilic substitution on this compound is significantly more difficult than on thiophene itself and requires harsh reaction conditions. If substitution does occur, it is expected to proceed at the C5 position, which is meta to the nitro group at C3 and ortho to the sulfur atom.

Regioselectivity of Electrophilic Attack:

-

Attack at C2: The positive charge of the intermediate is adjacent to the electron-withdrawing nitro group, which is destabilizing.

-

Attack at C4: The positive charge of the intermediate is adjacent to the electron-withdrawing nitro group, which is destabilizing.

-

Attack at C5: The positive charge of the intermediate is not directly adjacent to the nitro group, making this the least destabilized and therefore the most likely position for electrophilic attack.

Cross-Coupling Reactions

This compound can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. While the nitro group itself can be used as a coupling partner in some advanced Suzuki reactions, it is more common to first convert the nitrothiophene to a halothiophene. For instance, a 3-bromo-nitrothiophene derivative could be a suitable substrate.

3.4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. A general protocol for the Suzuki coupling of a bromo-nitro-thiophene derivative is presented below.

3.4.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that would need to be optimized for a specific 3-nitro-halothiophene substrate.

Materials:

-

3-Halo-nitrothiophene (e.g., 3-bromo-X-nitrothiophene)

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane/water, toluene)

Procedure:

-

To a flame-dried flask, add the 3-halo-nitrothiophene (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst (2-5 mol%).

-

Add degassed solvent.

-

Heat the reaction mixture to 80-100 °C with stirring and monitor by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is well-defined, with the electron-withdrawing nitro group facilitating nucleophilic aromatic substitution and directing the synthesis of a variety of substituted thiophenes. The nitro group can also be readily transformed into an amino group, opening up further avenues for functionalization. While electrophilic substitution is challenging, it can be achieved under specific conditions. The potential for participation in cross-coupling reactions further enhances the synthetic utility of this compound derivatives. This guide provides a solid foundation of its chemical properties and reactivity, along with practical experimental protocols, to aid researchers in harnessing the full potential of this important heterocyclic compound.

References

Synthesis of 3-Nitrothiophene from thiophene

An In-depth Technical Guide to the Synthesis of 3-Nitrothiophene from Thiophene

Introduction

Thiophene, an aromatic heterocyclic compound, serves as a vital scaffold in numerous pharmacologically active molecules and functional materials. The introduction of a nitro group onto the thiophene ring profoundly influences its electronic properties and provides a versatile chemical handle for further synthetic transformations. Specifically, this compound is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs, antibiotics, and anti-cancer agents.

However, the synthesis of this compound is not straightforward. The direct electrophilic nitration of thiophene, a classic electrophilic aromatic substitution reaction, demonstrates a strong regiochemical preference for the C2 position due to the higher stability of the corresponding cationic intermediate (sigma complex). This results in 2-nitrothiophene as the major product, with this compound forming as a minor isomer, presenting significant purification challenges.

This technical guide provides a comprehensive overview of the primary strategies for obtaining this compound. It details the common direct nitration methods, which yield an isomeric mixture, and presents an indirect, multi-step synthesis designed to produce the 3-isomer with high purity. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application.

Part 1: Direct Nitration of Thiophene

The direct nitration of thiophene is a facile but non-selective method for producing nitrothiophenes. Thiophene is significantly more reactive than benzene, necessitating the use of milder nitrating agents to prevent oxidation, polymerization, and violent reactions.[1][2] The standard nitrating mixture of concentrated nitric and sulfuric acids is too harsh and can lead to substrate degradation.[1] The most common and successful reagent is a mixture of nitric acid and acetic anhydride, which generates the less aggressive electrophile, acetyl nitrate.[1]

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (or its equivalent) attacks the electron-rich thiophene ring. The attack can occur at either the C2 (α) or C3 (β) position. Computational studies and experimental results confirm that the α-carbon is the preferred site of electrophilic attack, both kinetically and thermodynamically, leading to a product mixture rich in the 2-nitro isomer.[3]

Data Presentation: Regioselectivity of Direct Nitration Methods

The regioselectivity of thiophene nitration is highly dependent on the reaction conditions and the nitrating agent employed. The following table summarizes the outcomes of various reported methods.

| Nitrating Agent/Catalyst | Solvent | Temperature (°C) | Total Yield (%) | 2-Isomer : 3-Isomer Ratio | Reference |

| Fuming HNO₃ / Acetic Anhydride | Acetic Acid | 10 | 70-85 | ~85 : 15 | [4],[5],[6] |

| HNO₃ / Trifluoroacetic Anhydride | Not specified | Not specified | 78 (for 2-nitro) | Not specified | [1],[7] |

| HNO₃ / Beta Zeolite | Acetic Anhydride | Not specified | ~80 | ~44 : 56 | [5] |

| HNO₃ / Fe³⁺-montmorillonite | Dichloroethane | 80 | 85 | >99% selective for 2-isomer | [5] |

Experimental Protocol: Nitration of Thiophene with Nitric Acid and Acetic Anhydride

This protocol is adapted from a well-established procedure for the synthesis of mononitrothiophene, which yields a mixture of 2- and this compound.[4],[5]

Materials:

-

Thiophene (1.0 mol, 84.0 g)

-

Acetic Anhydride (340 mL)

-

Fuming Nitric Acid (sp. gr. 1.51, 1.2 mol, 80 g)

-

Glacial Acetic Acid (600 mL)

-

Crushed Ice

-

Ice Water

Equipment:

-

2 L Three-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel

-

Büchner funnel

-

Cooling bath (cold water or ice)

Procedure:

-

Preparation of Solutions:

-

Solution A: Dissolve 84.0 g (1.0 mol) of thiophene in 340 mL of acetic anhydride.

-

Solution B: Carefully add 80 g (1.2 mol) of fuming nitric acid to 600 mL of glacial acetic acid with shaking and cooling.

-

-

Reaction Setup: Assemble the three-necked flask with the stirrer, thermometer, and separatory funnel. Place it in a cooling bath.

-

Initial Charge: Add half of Solution B to the reaction flask and cool the mixture to 10°C.

-

Thiophene Addition: With moderate stirring, add half of Solution A dropwise from the separatory funnel. The rate of addition should be controlled to maintain the reaction temperature at or below room temperature. A rapid temperature increase is expected initially.[4]

-

Reagent Addition: Once the initial addition is complete and the exotherm has subsided, cool the reaction mixture back to 10°C. Rapidly add the remaining portion of Solution B to the flask, followed by the gradual, dropwise addition of the remaining Solution A.

-

Reaction Monitoring: Throughout the addition, the solution should maintain a light brown color. The appearance of a pink or dark red color indicates undesirable oxidation.[4]

-

Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for two hours.

-

Quenching and Precipitation: Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking. The product, a mixture of nitrothiophene isomers, will separate as pale yellow crystals.[4]

-

Isolation: Filter the solid product at a low temperature using a Büchner funnel. Wash the crystals thoroughly with ice water and press them dry. The total yield of the mixed isomers is typically 70-85%.[4]

Note on Separation: The separation of 2- and this compound is challenging due to their similar physical properties. One reported method involves the selective chlorosulfonation of the this compound isomer, which reacts more readily than the 2-nitrothiophene, allowing for the subsequent isolation of the unreacted 2-isomer.[8],[6]

Part 2: Selective Synthesis of this compound

Given the difficulty in separating the isomers produced during direct nitration, indirect methods are often preferred for obtaining pure this compound. A reliable route starts from commercially available methyl 3-aminothiophene-2-carboxylate, proceeding through diazotization, hydrolysis, and decarboxylation steps.[9] This method avoids the formation of the 2-nitro isomer at any stage.

Data Presentation: Yields for Indirect Synthesis of this compound

| Step | Reaction | Product | Yield (%) | Reference |

| 1 | Diazotization/Nitration | Methyl this compound-2-carboxylate | Not specified | [9] |

| 2 | Hydrolysis | This compound-2-carboxylic acid | 84 | [9] |

| 3 | Decarboxylation | This compound | 75 | [9] |

Experimental Protocol: Multi-step Synthesis from Methyl 3-Aminothiophene-2-carboxylate

This protocol is adapted from the procedure described by Barker, Huddleston, and Wood.[9]

Step 1: Synthesis of Methyl this compound-2-carboxylate

-

Suspend methyl 3-aminothiophene-2-carboxylate (15.7 g) in concentrated hydrochloric acid (26 mL). Dilute with water (24 mL) and warm until dissolved.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (7.2 g) in water (15 mL) dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a suspension of copper(I) oxide (1.5 g) and sodium nitrite (21.0 g) in water (75 mL) and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the copper(I) oxide/sodium nitrite suspension with vigorous stirring.

-

After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 60°C for 30 minutes.

-

Cool the mixture and extract the product with diethyl ether. Wash the combined ether layers with water and brine, then dry over magnesium sulfate. Evaporation of the solvent yields the crude product.

Step 2: Hydrolysis to this compound-2-carboxylic acid

-

Dissolve the crude methyl this compound-2-carboxylate from the previous step in methanol.

-

Add an aqueous solution of potassium hydrogen carbonate.

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the mixture, acidify with hydrochloric acid, and extract the carboxylic acid product with diethyl ether.

-

Wash the ether layers, dry, and evaporate the solvent to yield this compound-2-carboxylic acid as a pale yellow solid (yield: ~84%).[9]

Step 3: Decarboxylation to this compound

-

Dissolve this compound-2-carboxylic acid (1.55 g) in quinoline (20 mL).

-

Add copper(I) oxide (1.5 g) to the solution.

-

Heat the mixture in an oil bath at 100-110°C for 1 hour.

-

Cool the reaction mixture and pour it into 4M hydrochloric acid (100 mL) and stir for 10 minutes.

-

Extract the product with diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated.

-

The crude product can be purified by recrystallization from a suitable solvent to afford pure this compound (yield: ~75%).[9]

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the key chemical and procedural pathways described in this guide.

Caption: Electrophilic substitution mechanism for the direct nitration of thiophene.

Caption: Experimental workflow for the direct nitration of thiophene.

Caption: Comparison of synthetic strategies to obtain this compound.

References

- 1. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

Spectroscopic Data of 3-Nitrothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Nitrothiophene, a significant heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical workflow for the spectroscopic analysis of this compound.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.3 - 8.7 | dd | J(2,4) ≈ 1.5, J(2,5) ≈ 3.0 |

| H-4 | 7.6 - 8.0 | dd | J(4,2) ≈ 1.5, J(4,5) ≈ 5.0 |

| H-5 | 7.8 - 8.2 | dd | J(5,2) ≈ 3.0, J(5,4) ≈ 5.0 |

Note: These are predicted values based on data from similar substituted thiophenes and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 145 - 155 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

Note: These are predicted values. The carbon atom attached to the nitro group (C-3) is expected to be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of the thiophene ring and the nitro group. PubChem indicates the availability of an FTIR spectrum for this compound, and the characteristic absorption bands are listed below.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100 | C-H stretching (thiophene ring) | Medium |

| 1510 - 1550 | Asymmetric NO₂ stretching | Strong |

| 1330 - 1370 | Symmetric NO₂ stretching | Strong |

| 1400 - 1500 | C=C stretching (thiophene ring) | Medium-Strong |

| 800 - 900 | C-H out-of-plane bending | Strong |

| ~740 | C-S stretching | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (129.14 g/mol ).[2] The fragmentation pattern will be characteristic of a nitroaromatic compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - NO]⁺ |

| 83 | Moderate | [M - NO₂]⁺ |

| 71 | Moderate | [C₃H₃S]⁺ |

| 45 | Moderate | [CHS]⁺ |

Note: The relative intensities are predictions and can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a single-pulse experiment with a spectral width of approximately 10-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment.

-

Use a spectral width of approximately 200-220 ppm.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Solid):

-

KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer's sample compartment.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) ionization source.

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

-

The detector records the abundance of each ion at its respective m/z value.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: A workflow for the spectroscopic characterization of this compound.

References

3-Nitrothiophene: A Technical Guide to a Versatile Scaffold in Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrothiophene, a five-membered aromatic heterocycle bearing a nitro group, represents a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the electron density of the thiophene ring, rendering the molecule susceptible to nucleophilic attack and bioreductive activation.[1] This inherent reactivity forms the basis for its diverse range of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While research on this compound itself is emerging, this guide will also draw upon data from closely related nitrothiophene derivatives to provide a broader context for its potential applications.

Potential Therapeutic Applications

The biological activities of this compound and its derivatives are multifaceted, with promising implications for various disease areas.

Antimicrobial Activity

Nitrothiophenes have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria.[2] The primary mechanism of action is believed to involve the bioreductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can induce cellular damage through various mechanisms, including DNA damage and disruption of cellular respiration.[3]

One notable derivative, a benzoxazole-nitrothiophene conjugate named IITR00803, has shown potent broad-spectrum antibacterial activity.[2] Interestingly, this particular derivative does not appear to function as a prodrug activated by common nitroreductases, suggesting alternative mechanisms may be at play for some derivatives.[2]

Anticancer Activity

The thiophene scaffold is a constituent of numerous anticancer agents, and the introduction of a nitro group can confer unique antitumor properties.[4] The anticancer mechanism of nitrothiophenes is often linked to their ability to be selectively activated in the hypoxic environment characteristic of solid tumors.[5] Bioreduction of the nitro group under hypoxic conditions leads to the formation of cytotoxic radicals that can induce DNA damage and apoptosis in cancer cells. Furthermore, some thiophene derivatives have been shown to induce apoptosis through the intrinsic pathway, involving mitochondrial depolarization and the activation of caspases 3 and 7.[4]

Anti-inflammatory Activity

Thiophene derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, certain thiophene derivatives have been shown to modulate inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a decrease in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various nitrothiophene and thiophene derivatives to facilitate comparative analysis.

Table 1: Antimicrobial Activity of Nitrothiophene Derivatives

| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| IITR00803 | E. coli | 16 | [2] |

| IITR00803 | S. enterica | 4 | [2] |

| 2-Nitrothiophene | E. coli | >128 | [2] |

| 2-Nitrothiophene | S. enterica | 64 | [2] |

| Thiophene derivatives 4, 5 & 8 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [6] |

| Thiophene derivatives 4, 5 & 8 | Colistin-Resistant E. coli | 8-32 (MIC50) | [6] |

Table 2: Anticancer Activity of Thiophene Derivatives (IC50 values)

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivatives | HeLa | 1.0 - 10.0 | [4] |

| Benzo[a]phenazine derivatives | A549 | 1.0 - 10.0 | [4] |

| Benzo[a]phenazine derivatives | MCF-7 | 1.0 - 10.0 | [4] |

| Thiophenecarboxylate (F8) | CCRF-CEM | 0.805 - 3.05 | [7] |

| 1,3-thiazole derivatives (4b, 13a) | MCF-7 | 10.2 - 11.5 | [8] |

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

| Compound/Derivative Class | Target/Assay | IC50 (µM) | Reference |

| Methoxy-substituted thiophene (5) | NF-κB, ERK, p38 inhibition | 10 | [1] |

| 5-LOX inhibitor (1) | 5-LOX enzyme | 29.2 | [1] |

| Morpholinoacetamide-thiophene (5b) | COX-2 | 5.45 | [9] |

| Morpholinoacetamide-thiophene (5b) | 5-LOX | 4.33 | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of thiophene. However, this often results in a mixture of 2-nitro and 3-nitro isomers, requiring tedious separation.[10] A more selective approach involves the dehalogenation of 2,3,5-tribromothiophene.

Protocol: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene [11]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 2,3,5-tribromothiophene.

-

Reagent Addition: Slowly add a solution of zinc dust in acetic acid to the stirred mixture.

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Distillation: Arrange the condenser for downward distillation and distill the mixture until no more organic material is collected with the water.

-

Work-up: Separate the heavier organic layer, wash it sequentially with 10% sodium carbonate solution and water.

-

Drying and Fractionation: Dry the organic layer over calcium chloride and fractionate to obtain pure 3-bromothiophene.

Subsequent nitration of 3-bromothiophene can then be performed to yield this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Preparation of Compound Stock: Dissolve the test compound (e.g., this compound derivative) in a suitable solvent like DMSO to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to all wells except for the negative control (broth only). Include a positive control (broth with bacteria, no compound).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity: MTS Assay

The MTS assay is a colorimetric method to assess cell viability in response to a test compound.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[9]

Western Blot for MAPK Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS) for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-p38, phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein as a loading control.[12][13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Bioreductive Activation and Cytotoxicity

The nitro group is central to the mechanism of many nitroaromatic compounds. In anaerobic or hypoxic environments, cellular nitroreductases can reduce the nitro group in a stepwise manner, forming a nitroso, hydroxylamine, and finally an amino group. The intermediate radical anions are highly reactive and can lead to cellular damage and cytotoxicity.

Caption: Bioreductive activation of this compound.

Inhibition of Pro-inflammatory Signaling Pathways

Thiophene derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators.

Caption: Inhibition of NF-κB and MAPK signaling.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of potential therapeutic applications. Their utility as antimicrobial, anticancer, and anti-inflammatory agents is underpinned by their unique chemical properties, particularly the presence of the bioreductively activatable nitro group. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of this compound-based compounds, paving the way for the development of novel and effective therapeutics.

References

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

3-Nitrothiophene: A Versatile Scaffold for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Nitrothiophene is a pivotal heterocyclic building block in the field of organic synthesis. Its unique electronic properties, arising from the electron-withdrawing nitro group on the thiophene ring, render it a versatile precursor for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals and functional materials. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₄H₃NO₂S and a molecular weight of 129.14 g/mol . A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃NO₂S |

| Molecular Weight | 129.14 g/mol |

| Appearance | Pale yellow to brown crystalline solid |

| Melting Point | 75-78 °C |

| Boiling Point | 225-226 °C |

| CAS Number | 822-84-4 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃) | δ 8.28 (dd, J=1.5, 3.0 Hz, 1H), 7.68 (dd, J=1.5, 5.1 Hz, 1H), 7.42 (dd, J=3.0, 5.1 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ 151.1, 128.9, 126.9, 120.2 |

| FT-IR (KBr) | ν (cm⁻¹) ~3100 (C-H aromatic), 1510 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch) |

| Mass Spectrometry (EI) | m/z (%) 129 (M⁺, 100), 83, 71, 45 |

Synthesis of this compound

The most common method for the synthesis of this compound is the direct nitration of thiophene. This reaction typically yields a mixture of 2-nitrothiophene and this compound, with the 2-isomer being the major product.[1] Separation of the isomers can be achieved by fractional crystallization or chromatography.

Experimental Protocol: Nitration of Thiophene

Materials:

-

Thiophene

-

Fuming nitric acid

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Sodium carbonate solution

-

Ether

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 84 g (1 mole) of thiophene in 340 mL of acetic anhydride is prepared.[2]

-

A separate solution of 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid is prepared and cooled.[2]

-

Half of the nitric acid solution is added to the flask and the mixture is cooled to 10 °C.[2]

-

With vigorous stirring, half of the thiophene solution is added dropwise, maintaining the temperature below room temperature.[2]

-

The remainder of the nitric acid solution is then added, followed by the dropwise addition of the remaining thiophene solution.[2]

-

The reaction mixture is stirred at room temperature for two hours.[2]

-

The mixture is then poured onto crushed ice, and the precipitated crude nitrothiophene is collected by filtration.[2]

-

The crude product, a mixture of 2- and this compound, is washed with cold water and dried. The isomers can be separated by fractional crystallization from ethanol, where the less soluble this compound crystallizes first.

References

A Technical Guide to the Regioselective Synthesis of 3-Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. The regioselective synthesis of 3-substituted thiophenes, in particular, is a critical challenge for the development of novel pharmaceuticals and organic electronic materials. This technical guide provides an in-depth overview of modern and classical methods for achieving regioselective substitution on the thiophene ring, with a focus on practical applications for researchers in the field.

Introduction to Regioselectivity in Thiophene Chemistry

The thiophene ring has two distinct reactive positions for electrophilic substitution in a 3-substituted thiophene: the C2 and C5 positions. The C2 position is generally more reactive due to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate. However, steric hindrance from the substituent at the 3-position can direct substitution to the C5 position. Achieving high regioselectivity is therefore a matter of controlling the interplay of electronic and steric effects. This guide will explore various strategies to achieve this control.

Key Synthetic Strategies for Regioselective 3-Substitution

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted thiophenes. This approach avoids the need for pre-functionalized starting materials, such as halogenated thiophenes.

One notable method involves the use of a Knochel-Hauser base (TMPMgCl·LiCl) to induce regioselective metalation at the 5-position of 3-substituted thiophenes. This is followed by a transition metal-catalyzed cross-coupling reaction with various aryl halides.[1][2] The reaction proceeds under mild conditions and provides good to excellent yields of the 5-arylated product.[1]

Logical Relationship of C-H Functionalization

Caption: Regioselective C-H arylation of 3-substituted thiophenes.

Sequential C-H functionalization strategies offer access to 2,3,4- and 2,4,5-substituted thiophenes by employing a pH-sensitive directing group.[3] This allows for controlled functionalization at different positions of the thiophene ring.

Cyclization Reactions of Acyclic Precursors

The construction of the thiophene ring from acyclic precursors is an inherently regioselective approach, as the substitution pattern is determined by the structure of the starting materials. A variety of methods exist, with the cyclization of functionalized alkynes being a prominent strategy.[4][5][6]

These reactions can be promoted by metals or bases and often proceed with high atom economy.[4][5] For instance, the PdI2/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols provides a direct route to substituted thiophenes.[7]

Experimental Workflow for Cyclization Synthesis

Caption: General workflow for thiophene synthesis from acyclic precursors.

Electrophilic Substitution

Classical electrophilic substitution reactions, such as formylation, can be tuned to achieve regioselectivity. The Vilsmeier-Haack reaction is commonly used for the formylation of thiophenes.[8] The regioselectivity of this reaction on 3-substituted thiophenes is highly dependent on the steric bulk of the Vilsmeier reagent. Smaller reagents tend to favor substitution at the more electronically favored 2-position, while larger, planar aromatic Vilsmeier reagents can lead to preferential substitution at the less hindered 5-position.[8]

For example, with 3-methylthiophene, N-formylpyrrolidine gives a high preference for the 2-formylated product, whereas N-formylindoline with oxalyl chloride results in a slight preference for the 5-formylated product.[8]

Quantitative Data Summary

The following tables summarize quantitative data for selected regioselective synthetic methods.

Table 1: Regioselective 5-Arylation of 3-Hexylthiophene via C-H Activation [1]

| Aryl Halide | Catalyst | Solvent | Time (h) | Yield (%) | 5-Aryl/2-Aryl Ratio |

| 4-Bromobenzonitrile | Pd(OAc)2/PCy3·HBF4 | DMA | 20 | 95 | >98:2 |

| 4-Chlorobenzonitrile | Pd(OAc)2/PCy3·HBF4 | DMA | 20 | 88 | >98:2 |

| 1-Bromo-4-methoxybenzene | Ni(cod)2/dppf | DMA | 20 | 75 | >98:2 |

| 1-Chloro-4-methoxybenzene | Ni(cod)2/dppf | DMA | 20 | 65 | >98:2 |

Table 2: Regioselective Formylation of 3-Methylthiophene [8]

| Formylating Agent | Conditions | Yield (%) | 2-CHO / 5-CHO Ratio |

| N-formylpyrrolidine | (COCl)2 | 75 | 11:1 |

| MeOCHCl2 | TiCl4 | 45 | 46:1 |

| N-formylindoline | (COCl)2 | 60 | 1:1.5 |

Experimental Protocols

General Procedure for Regioselective 5-Arylation of 3-Hexylthiophene[1]

All reactions are carried out under a nitrogen atmosphere.

-

To a solution of 3-hexylthiophene (0.5 mmol) in THF (1.0 mL) is added TMPMgCl·LiCl (0.55 mmol, 1.1 equiv) at room temperature.

-

The mixture is stirred for 3 hours at room temperature.

-

The aryl halide (0.6 mmol, 1.2 equiv), palladium or nickel catalyst (0.025 mmol, 5 mol %), and ligand (if required) are added.

-

The reaction mixture is stirred at the specified temperature and for the time indicated in Table 1.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Regioselective Formylation of 3-Methylthiophene[8]

-

To a solution of the formylating agent (1.1 mmol) in a suitable solvent (e.g., dichloroethane) is added oxalyl chloride or a Lewis acid at the appropriate temperature (typically 0 °C or room temperature).

-

A solution of 3-methylthiophene (1.0 mmol) in the same solvent is added dropwise.

-

The reaction mixture is stirred for the time required to complete the reaction.

-

The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.

-

The combined organic layers are dried over a suitable drying agent (e.g., MgSO4), filtered, and concentrated in vacuo.

-

The crude product is purified by chromatography to yield the formylated thiophenes. The ratio of isomers is determined by 1H NMR analysis.[1]

Conclusion

The regioselective synthesis of 3-substituted thiophenes is a dynamic field with a range of effective methodologies. Direct C-H functionalization offers an elegant and efficient route to 5-substituted thiophenes, while cyclization reactions provide a high degree of control over the substitution pattern through the design of acyclic precursors. Classical electrophilic substitution remains a valuable tool, with regioselectivity tunable by the choice of reagents. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for the synthesis of these important heterocyclic compounds. Future developments will likely focus on expanding the scope of these reactions, improving their sustainability, and applying them to the synthesis of increasingly complex molecular targets.[9]

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Table 1 from Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Electronic Properties of 3-Nitrothiophene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-nitrothiophene and its diverse analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic characteristics, which are largely dictated by the electron-withdrawing nature of the nitro group and the electronic landscape of the thiophene ring. This document details their synthesis, experimental and computational characterization, and structure-activity relationships, offering valuable insights for the design of novel therapeutic agents and functional materials.

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in a vast array of pharmacologically active compounds and organic electronic materials. The introduction of a nitro group at the 3-position of the thiophene ring profoundly influences its electronic properties, primarily by lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO). This modification enhances the electron-accepting ability of the molecule, which in turn governs its reactivity, intermolecular interactions, and biological activity. Understanding and predicting these electronic properties are crucial for the rational design of this compound analogs with tailored functionalities.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its substituted derivatives can be achieved through various organic reactions. Key methods include the Gewald reaction for the preparation of 2-aminothiophene precursors and Suzuki-Miyaura cross-coupling reactions for the introduction of aryl substituents.

A notable protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of a base.[1] This method is efficient for creating a library of analogs with diverse substituents on the amino group. For the introduction of aryl groups at other positions of the thiophene ring, the Suzuki-Miyaura cross-coupling reaction is a powerful tool, typically employing a palladium catalyst to couple a halogenated thiophene with an arylboronic acid or ester.[2][3]

Electronic Properties: A Quantitative Overview

The electronic properties of this compound and its analogs can be quantified through a combination of electrochemical measurements and computational modeling. These properties are critical in understanding the reactivity and potential applications of these molecules.

Frontier Molecular Orbital (FMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. These values are commonly determined computationally using Density Functional Theory (DFT).

Table 1: Calculated HOMO-LUMO Energies of this compound and Select Analogs

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | - | -6.89 | -2.87 | 4.02 |

| 2-Amino-3-nitrothiophene | 2-NH₂ | -5.98 | -2.54 | 3.44 |

| 2-Chloro-3-nitrothiophene | 2-Cl | -7.05 | -3.12 | 3.93 |

| 2-Bromo-3-nitrothiophene | 2-Br | -7.01 | -3.08 | 3.93 |

| 3-Nitro-2-phenylthiophene | 2-Ph | -6.54 | -2.71 | 3.83 |

Note: The values presented are representative and can vary depending on the computational method and basis set used.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful experimental technique used to probe the redox properties of molecules. From CV measurements, the oxidation and reduction potentials can be determined, which are related to the HOMO and LUMO energy levels, respectively. The electrochemical behavior of substituted thiophenes is highly dependent on the nature and position of the substituents.[4]

Table 2: Experimental Electrochemical Data for this compound Analogs

| Compound | Substituent(s) | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) |

| This compound | - | Not readily oxidized | -1.1 to -1.3 |

| 2,5-Dinitrothiophene | 2,5-(NO₂)₂ | Not readily oxidized | -0.85 (first), -1.25 (second) |

| 2-Amino-3,5-dinitrothiophene | 2-NH₂, 3,5-(NO₂)₂ | ~1.2 | -0.9 (first), -1.4 (second) |

| 3-Methoxythiophene | 3-OCH₃ | ~1.1 | Not readily reduced |

Note: Potentials are typically reported versus a reference electrode (e.g., Ag/AgCl or SCE) and can be influenced by the solvent and supporting electrolyte.

Spectroscopic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap. The introduction of substituents on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.[5]

Table 3: UV-Vis Absorption Data for this compound and Its Derivatives

| Compound | Substituent(s) | λmax (nm) | Solvent |

| This compound | - | ~270-280 | Ethanol |

| 2-Nitrothiophene | - | ~310-320 | Ethanol |

| 2-Amino-3-nitro-5-substituted thiophenes | Various | 400-450 | Dioxane |

| 2-Aryl-5-nitrothiophenes | Various aryl groups | 350-400 | Chloroform |

Note: The absorption maximum can be sensitive to the solvent environment.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound analogs.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound analogs.

Materials and Equipment:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes).[6]

-

Glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode.[7]

-

Electrochemical cell.

-

Inert gas (e.g., argon or nitrogen) for deoxygenation.

-

Solvent (e.g., acetonitrile or dichloromethane, HPLC grade).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]).

-

Analyte (this compound analog) at a concentration of approximately 1 mM.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the solvent to be used, and dry thoroughly.

-

Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Dissolve the analyte in this solution to the desired concentration.

-

Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]

-

Electrochemical Measurement:

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).[9]

-

Run the cyclic voltammogram, typically for several cycles to ensure stability.

-

-

Data Analysis: Determine the peak potentials for oxidation and reduction from the resulting voltammogram. If the process is reversible, the half-wave potential (E₁/₂) can be calculated as the average of the anodic and cathodic peak potentials.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound analogs.

Materials and Equipment:

-

UV-Visible spectrophotometer.

-

Quartz cuvettes (typically 1 cm path length).

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, or dioxane).

-

Analyte solution of a known concentration (typically in the micromolar range).

Procedure:

-

Solution Preparation: Prepare a stock solution of the analyte in the chosen solvent. From the stock solution, prepare a dilute solution of a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or blank spectrum. This corrects for any absorbance from the solvent and the cuvette.[10]

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the analyte solution before filling it.

-

Place the cuvette with the analyte solution in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Computational Methodology: Density Functional Theory (DFT)

Objective: To calculate the electronic properties (HOMO, LUMO, energy gap, etc.) of this compound analogs.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

-

Molecular Structure Input: Build the 3D structure of the this compound analog using a molecular editor and save it in a format compatible with the software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).[11][12]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies (HOMO and LUMO).

-

Data Analysis: Extract the HOMO and LUMO energy values from the output file. The HOMO-LUMO energy gap can then be calculated by subtracting the HOMO energy from the LUMO energy.

Visualization of Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for characterizing the electronic properties of this compound and its analogs.

Structure-Activity Relationships (SAR) and Biological Implications

Nitrothiophenes are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[13][14][15] The electronic properties of these compounds are closely linked to their biological effects. For instance, the electron-withdrawing nitro group is often crucial for antimicrobial activity, potentially through mechanisms involving bioreduction to reactive nitroso and hydroxylamine intermediates.

Structure-activity relationship (SAR) studies have shown that the nature and position of other substituents on the thiophene ring can significantly modulate the biological activity.[16][17] For example, the presence of a halogen or an additional nitro group can enhance the antibacterial activity of 2-nitrothiophenes.[16] A thorough understanding of the electronic properties of this compound analogs is therefore essential for the design of new derivatives with improved potency and selectivity for specific biological targets. The data and methodologies presented in this guide provide a foundation for such rational drug design efforts.

References

- 1. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

3-Nitrothiophene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-nitrothiophene. Due to the limited publicly available quantitative data for this specific compound, this document focuses on providing qualitative assessments based on the general chemical properties of nitroaromatic and thiophene compounds. Furthermore, it offers detailed, standardized experimental protocols that can be employed to determine the precise quantitative solubility and stability of this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₄H₃NO₂S. Its structure, featuring a thiophene ring substituted with a nitro group, makes it a subject of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is critical for its handling, formulation, and application in various research and development activities. This guide consolidates the available qualitative information and provides robust experimental methodologies for the quantitative determination of these key physicochemical properties.

Solubility of this compound

Qualitative Solubility Profile

The expected solubility of this compound in common laboratory solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The nitro group can participate in hydrogen bonding, but the overall nonpolar character of the thiophene ring may limit solubility, especially in highly polar water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate the polar nitro group through dipole-dipole interactions without the steric hindrance of hydrogen bonding, leading to better solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The thiophene ring has nonpolar characteristics, which may allow for some solubility in these solvents, though the polar nitro group will limit high miscibility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[1]

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24 to 48 hours is often adequate.[2]

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.